4-(Dimethylsulfamoyl)-3-fluorobenzoic acid

Description

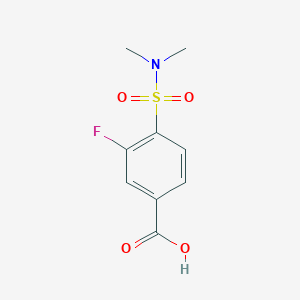

4-(Dimethylsulfamoyl)-3-fluorobenzoic acid is an organic compound with a unique structure that includes a dimethylsulfamoyl group and a fluorine atom attached to a benzoic acid core

Properties

IUPAC Name |

4-(dimethylsulfamoyl)-3-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO4S/c1-11(2)16(14,15)8-4-3-6(9(12)13)5-7(8)10/h3-5H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUPCMRBEBFHNAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=C(C=C(C=C1)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylsulfamoyl)-3-fluorobenzoic acid typically involves the introduction of the dimethylsulfamoyl group and the fluorine atom onto a benzoic acid derivative. One common method is the sulfonation of 3-fluorobenzoic acid followed by the introduction of the dimethylsulfamoyl group under controlled conditions. The reaction conditions often include the use of appropriate solvents and catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonation and subsequent functionalization processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(Dimethylsulfamoyl)-3-fluorobenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups in place of the fluorine atom.

Scientific Research Applications

4-(Dimethylsulfamoyl)-3-fluorobenzoic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: It can be utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-(Dimethylsulfamoyl)-3-fluorobenzoic acid involves its interaction with specific molecular targets. The dimethylsulfamoyl group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and stability in biological systems.

Comparison with Similar Compounds

4-(Dimethylsulfamoyl)benzoic acid: Lacks the fluorine atom, which may affect its reactivity and binding properties.

3-Fluorobenzoic acid: Does not have the dimethylsulfamoyl group, resulting in different chemical and biological properties.

4-(Methylsulfamoyl)-3-fluorobenzoic acid: Similar structure but with a single methyl group, potentially altering its interactions and reactivity.

Uniqueness: 4-(Dimethylsulfamoyl)-3-fluorobenzoic acid is unique due to the presence of both the dimethylsulfamoyl group and the fluorine atom, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry.

Biological Activity

4-(Dimethylsulfamoyl)-3-fluorobenzoic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Name : this compound

- Molecular Formula : C9H10FNO3S

- CAS Number : 1534724-80-5

The compound features a fluorine atom attached to the benzene ring, which may influence its biological interactions and pharmacokinetics.

Research indicates that this compound functions primarily as an inhibitor of the Na-K-2Cl cotransporter (NKCC1). This inhibition impacts chloride ion homeostasis in neurons, potentially affecting neuronal function and offering therapeutic avenues for neurodevelopmental disorders such as autism spectrum disorders and epilepsy .

In Vitro Studies

In vitro studies have demonstrated that compounds within the same chemical class as this compound exhibit significant inhibitory activity against NKCC1. For instance, a related compound showed an NKCC1 inhibitory activity of approximately 88.5% at a concentration of 100 µM, outperforming the FDA-approved diuretic bumetanide .

In Vivo Studies

In vivo studies conducted on mouse models have shown promising results regarding the efficacy of this compound class in ameliorating symptoms associated with neurodevelopmental disorders. The lead compound from this class demonstrated significant improvements in behavioral assays linked to these disorders .

Case Studies

Several case studies highlight the biological relevance of this compound:

- Neurodevelopmental Disorders : In a study involving mouse models of autism, treatment with NKCC1 inhibitors led to improved behavioral outcomes, suggesting a potential therapeutic role for compounds like this compound in treating similar conditions .

- Cytotoxicity Assessments : In B16F10 murine melanoma cells, related analogs were assessed for cytotoxic effects. The results indicated that while some analogs exhibited potent inhibitory activities against tyrosinase (an enzyme involved in melanin production), they also showed varying degrees of cytotoxicity depending on concentration .

Comparative Analysis

The following table summarizes the biological activities and effects of this compound compared to other compounds within its class:

| Compound Name | NKCC1 Inhibition (%) | Cytotoxicity (IC50) | Efficacy in Models |

|---|---|---|---|

| 4-(Dimethylsulfamoyl)-3-FBA | 88.5 | >20 µM | Improved behavior in ASD |

| Bumetanide | 71.7 | N/A | Standard diuretic |

| ARN23746 | 85.0 | N/A | Neurodevelopmental effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.